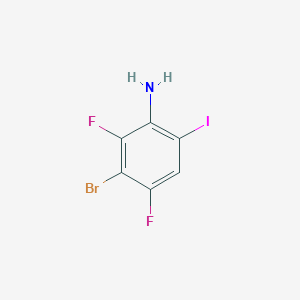

3-Bromo-2,4-difluoro-6-iodoaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

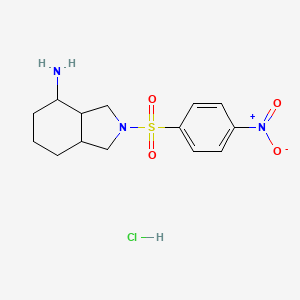

3-Bromo-2,4-difluoro-6-iodoaniline is a chemical compound with the CAS Number: 2219373-70-1 . It has a molecular weight of 333.9 and its IUPAC name is this compound . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrF2IN/c7-4-2(8)1-3(10)6(11)5(4)9/h1H,11H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the current resources.Applications De Recherche Scientifique

Electrochemical Oxidation

Research by Kádár et al. (2001) explored the electrochemical oxidation of various haloanilines, including 4-iodoaniline, in acetonitrile solution. This study provides insights into the oxidation mechanisms of such compounds, which could be relevant for understanding the behavior of 3-Bromo-2,4-difluoro-6-iodoaniline under similar conditions (Kádár et al., 2001).

Nephrotoxicity Studies

A study by Hong et al. (2000) evaluated the in vitro nephrotoxic effects of various haloaniline isomers. While this study didn't specifically focus on this compound, it provides valuable data on the toxicity of structurally similar compounds (Hong et al., 2000).

Thermo- and Photochromic Behavior in Co-Crystals

Carletta et al. (2017) investigated the thermo- and photochromic properties of molecular co-crystals, including those involving 4-iodoaniline. The study provides insights into how halogen bonding and crystal packing affect the optical properties of such materials, which might be applicable to the study of this compound in similar contexts (Carletta et al., 2017).

Crystal Structure Analysis

Dey and Desiraju (2004) conducted a study comparing the crystal structures of various 4-phenoxyanilines, including 4-iodoaniline. Their findings on conditional isomorphism and structural comparison could be relevant for understanding the crystalline properties of this compound (Dey & Desiraju, 2004).

Synthesis of Halogenated Ascorbic Acids

Research by Ge and Kirk (1997) on the synthesis of halogenated ascorbic acids, including 2-iodo- and 2-bromo-derivatives, provides a perspective on the synthetic applications of haloanilines. Such methods could be adapted for synthesizing derivatives of this compound (Ge & Kirk, 1997).

Photochemical Studies

Freccero et al. (2003) examined the photochemistry of haloanilines, including iodoanilines. This research can provide a foundation for understanding the photochemical behavior of this compound in various solvents and conditions (Freccero et al., 2003).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has several hazard statements including H302, H312, H315, H319, H332, H335, which indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Propriétés

IUPAC Name |

3-bromo-2,4-difluoro-6-iodoaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2IN/c7-4-2(8)1-3(10)6(11)5(4)9/h1H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRGTXGJSNKKGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)N)F)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2357165.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)

![1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2357170.png)

![[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2357172.png)

![2-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2357180.png)

![3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B2357185.png)

![Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)benzoate](/img/structure/B2357186.png)

![4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2357187.png)